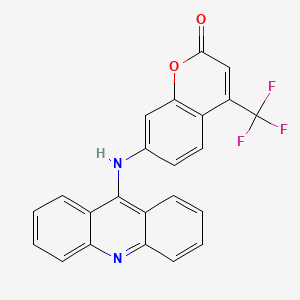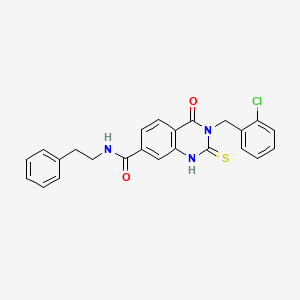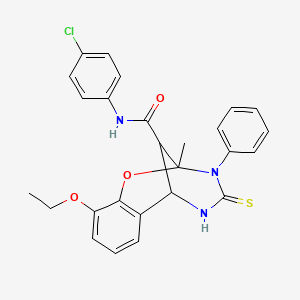![molecular formula C12H14N4O3 B11215221 N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11215221.png)
N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound that features a triazole ring and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE typically involves the condensation of 4H-1,2,4-triazole with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
(E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE: vs. : Both compounds share similar structural features but may differ in their substituents or functional groups, leading to variations in their chemical and biological properties.
Uniqueness: The presence of the trimethoxyphenyl group in (E)-N-(4H-1,2,4-TRIAZOL-4-YL)-1-(2,3,4-TRIMETHOXYPHENYL)METHANIMINE imparts unique electronic and steric properties, making it distinct from other triazole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N4O3 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(E)-N-(1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H14N4O3/c1-17-10-5-4-9(11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+ |
Clave InChI |
URGWXSWLZSSLHV-GIDUJCDVSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=N/N2C=NN=C2)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=NN2C=NN=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)

![7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215147.png)

![1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11215150.png)


![7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215173.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)


![6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215214.png)
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B11215218.png)
![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11215219.png)
